rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique cyclopenta[c]quinoline structure, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several methods. One notable method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium (III) chloride catalysis and microwave irradiation . This method allows for rapid synthesis with isolated yields up to 57% within 3 minutes . Industrial production methods may involve similar catalytic processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Scientific Research Applications
rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potential drugs, particularly as inhibitors of enzymes like alkaline phosphatases.
Biological Studies: The compound is used in studying the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.
Industrial Chemistry: It is utilized in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of alkaline phosphatases, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates . Molecular docking studies have shown that the compound fits well into the enzyme’s binding pocket, forming stable interactions that inhibit its activity .
Comparison with Similar Compounds
Similar compounds to rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid include:
- rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
These compounds share the cyclopenta[c]quinoline core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m1/s1 |
InChI Key |
UORZCPZFZNBVDZ-UHIISALHSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C |
Origin of Product |
United States |
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